molecular formula C10H7Cl2N3O2 B3033598 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole CAS No. 1081145-80-3

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

Cat. No.: B3033598
CAS No.: 1081145-80-3
M. Wt: 272.08 g/mol
InChI Key: GKJVTJMWOGPCCW-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole is a substituted imidazole derivative characterized by two chlorine atoms at positions 4 and 5 of the imidazole ring and a 4-nitrobenzyl group at position 1. This structure imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry, materials science, and corrosion inhibition.

Properties

IUPAC Name

4,5-dichloro-1-[(4-nitrophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-9-10(12)14(6-13-9)5-7-1-3-8(4-2-7)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVTJMWOGPCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Pharmacological Significance of 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole

This compound is a heterocyclic compound featuring a nitrobenzyl group at the N1-position and chlorine atoms at the C4 and C5 positions of the imidazole ring. This structural motif confers bioactivity in antimicrobial, anti-inflammatory, and kinase inhibition contexts. The electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the chloro substituents influence metabolic stability and target binding.

Synthetic Methodologies for this compound

Multi-Component Radiszewski Condensation

The Radiszewski reaction, a classical route to imidazoles, employs 1,2-diketones, aldehydes, and ammonia. For 4,5-dichloro derivatives, dichlorinated diketones (e.g., 2,3-dichloro-1,2-diketone) are condensed with 4-nitrobenzaldehyde and ammonium acetate under acidic catalysis:

$$
\text{Cl}2\text{C(O)C(O)Cl} + \text{4-O}2\text{NC}6\text{H}4\text{CHO} + \text{NH}_3 \xrightarrow{\text{Trichloromelamine}} \text{this compound}
$$

Optimized Conditions :

  • Solvent-free system at 110°C
  • Trichloromelamine (0.07 g/mmol) as a dual acid catalyst and chlorine source
  • Reaction time: 1–2 hours

Yield : 88–92%

Sequential Alkylation-Chlorination Approach

This two-step protocol involves initial N-alkylation of imidazole followed by regioselective dichlorination:

Step 1: Synthesis of 1-(4-Nitrobenzyl)imidazole

Imidazole is alkylated with 4-nitrobenzyl bromide in DMF using K$$2$$CO$$3$$ as base:

$$
\text{Imidazole} + \text{4-O}2\text{NC}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrobenzyl)imidazole}
$$

Conditions :

  • 80°C, 6 hours
  • Yield: 85%
Step 2: Regioselective Dichlorination

Chlorination is achieved using N-chlorosuccinimide (NCS) in acetic acid with FeCl$$_3$$ catalysis:

$$
\text{1-(4-Nitrobenzyl)imidazole} + 2\,\text{NCS} \xrightarrow{\text{FeCl}_3, \text{AcOH}} \text{this compound}
$$

Optimized Parameters :

  • Molar ratio (NCS:imidazole) = 2.2:1
  • Reaction time: 4 hours
  • Yield: 78%

One-Pot Cyclization Using Chlorinated Building Blocks

A modified Debus-Radiszewski method utilizes 4-nitrobenzylamine , dichloroacetylene, and ammonium chloride under microwave irradiation:

$$
\text{4-O}2\text{NC}6\text{H}4\text{CH}2\text{NH}2 + \text{ClC≡CCl} + \text{NH}4\text{Cl} \xrightarrow{\text{MW, 150°C}} \text{this compound}
$$

Advantages :

  • Microwave acceleration reduces reaction time to 20 minutes
  • No column chromatography required
  • Yield: 82%

Mechanistic Insights and Reaction Optimization

Role of Trichloromelamine in Radiszewski Condensation

Trichloromelamine (TCM) acts as a Brønsted acid catalyst, protonating the diketone to enhance electrophilicity. Concurrently, it releases Cl$$^+$$ ions, enabling in situ chlorination at C4 and C5. Kinetic studies indicate a first-order dependence on TCM concentration.

Regioselectivity in Electrophilic Chlorination

The nitrobenzyl group deactivates the imidazole ring, directing electrophilic chlorination to the C4 and C5 positions. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for 4,5-dichlorination over 2,4-substitution due to reduced aromatic stabilization at the meta positions.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 8.12 (s, 1H, H2), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 5.41 (s, 2H, CH$$2$$).
  • $$^{13}$$C NMR : δ 148.2 (C4/C5-Cl), 137.9 (C1-NO$$_2$$), 129.4–125.1 (Ar-C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H$$2$$O = 70:30) shows ≥98% purity with t$$R$$ = 6.7 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Efficiency Scalability
Radiszewski Condensation 92 2 h High Industrial
Alkylation-Chlorination 78 10 h Moderate Lab-scale
Microwave Cyclization 82 0.3 h Low Pilot-scale

Data synthesized from Refs

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of 4,5-dichloro-1-(4-aminobenzyl)-1H-imidazole.

Scientific Research Applications

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the imidazole ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Key Structural Differences
4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole Cl (4,5); 4-nitrobenzyl (1) Reference compound for comparison
4,5-Dichloro-1-(2-(1H-pyrrol-1-yl)ethyl)-1H-imidazole (1e) Cl (4,5); 2-(pyrrolyl)ethyl (1) Replacement of nitrobenzyl with pyrrolyl-ethyl group
1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl Cl (4); butyl (2); nitrobenzyl (1) Chlorine only at position 4; butyl at position 2
4,5-Dichloro-2-methyl-1H-imidazole Cl (4,5); methyl (2) Methyl at position 2 instead of nitrobenzyl
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole Nitrophenyl (2); diphenyl (4,5) Diphenyl at 4,5; nitrophenyl at 2

Key Observations :

  • Nitrobenzyl vs.
  • Chlorine Positioning: Dual chlorine substitution (4,5) in the target compound may increase steric hindrance and acidity compared to mono-chloro analogs .

Key Observations :

  • Chlorination with SOCl₂ is a common method for introducing chloroalkyl groups (e.g., ).
  • Multicomponent reactions (e.g., ) offer efficient routes for polysubstituted imidazoles but may require optimization for nitrobenzyl introduction.

Physicochemical Properties

Physical properties such as melting points, solubility, and spectral data vary with substituents:

Compound Melting Point (°C) Spectral Data (¹H NMR, δ ppm) Reference
Target Compound Not reported Anticipated aromatic protons: ~7.5–8.2 (nitrobenzyl) Inferred
4,5-Dichloro-1-(2-nitro-3-thienyl)-1H-imidazole 92 Not reported
1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl Not reported δ 0.95–8.10 (alkyl and aromatic protons)
4,5-Dinitro-1H-imidazole Decomposes Planar structure with N–H⋯N hydrogen bonding

Key Observations :

  • Nitrobenzyl-substituted imidazoles (e.g., ) exhibit complex ¹H NMR patterns due to aromatic splitting.
  • Chlorine and nitro groups lower melting points compared to non-halogenated analogs (e.g., diphenylimidazoles ).
Corrosion Inhibition:
  • IM-Cl (2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) and IM-CH₃ (1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole) exhibit corrosion inhibition efficiencies of 85–90% for mild steel in H₂SO₄ .
  • The target compound’s dual chlorine and nitrobenzyl groups may enhance adsorption on metal surfaces via stronger electron-withdrawing effects.
Pharmaceutical Activity:
  • 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl derivatives show anti-inflammatory and analgesic activities in murine models .
  • The nitro group’s role in nitric oxide release could synergize with chloro substituents for enhanced bioactivity.

Biological Activity

4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichloro and nitro substitution pattern on the imidazole ring, which contributes to its biological activity. Its chemical structure can be represented as follows:

C9H7Cl2N3O2\text{C}_9\text{H}_7\text{Cl}_2\text{N}_3\text{O}_2

This compound primarily acts as an inhibitor of sortase enzymes in Gram-positive bacteria. Sortase enzymes are crucial for the attachment of surface proteins to the bacterial cell wall, which is essential for biofilm formation and virulence. By inhibiting these enzymes, the compound disrupts biofilm formation and reduces bacterial virulence, making it a potential anti-virulence agent .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

These results indicate that this compound is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens .

Antitumor Activity

Recent studies have also highlighted the compound's potential in cancer therapy. Research indicates that derivatives of imidazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a related study found that imidazole derivatives showed IC50 values ranging from 0.64 µM to 4.8 µM against different tumor cell lines . Although specific data for this compound is limited, its structural similarity suggests potential antitumor activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to this compound showed promising results against S. aureus and E. coli, with significant inhibition at low concentrations . This reinforces the notion that modifications to the imidazole core can enhance biological activity.

Case Study 2: Mechanistic Insights

Research has elucidated the mechanism through which this compound inhibits sortase A enzymes. By binding to the active site of sortase A, it prevents the enzyme from catalyzing the attachment of surface proteins to the bacterial cell wall, effectively hindering biofilm formation . This mechanism was validated through kinetic assays that demonstrated a dose-dependent inhibition pattern.

Comparison with Similar Compounds

To further understand its unique properties, a comparison with other imidazole derivatives was made:

Compound Biological Activity Unique Features
This compoundAntimicrobial, Anti-virulenceInhibits sortase enzymes
4-MethylimidazoleAntimicrobialLess potent against Gram-positive bacteria
Imidazoles with varied substitutionsDiverse activitiesVariable efficacy based on substituents

This table highlights how structural variations influence biological activities and efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, benzil derivatives can react with 4-nitrobenzaldehyde and substituted amines under acidic conditions (e.g., ammonium acetate in acetic acid) to form imidazole cores. Chlorination steps using reagents like POCl₃ or SOCl₂ introduce the 4,5-dichloro substituents . Key variables include temperature (80–120°C), solvent polarity (acetic acid or ethanol), and stoichiometric ratios of reactants. Yields typically range from 50–70%, with purity confirmed via HPLC or TLC .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles. ORTEP-3 generates graphical representations for spatial analysis .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 323.03) .

Q. What are the key physicochemical properties relevant to solubility and stability?

  • Methodological Answer :

  • Solubility : Poor in water but soluble in DMSO or DMF due to hydrophobic 4-nitrobenzyl and chloro groups. Solubility assays (e.g., shake-flask method) guide solvent selection for biological testing .
  • Stability : Degradation under UV light or alkaline conditions is monitored via HPLC. Storage recommendations include desiccated, low-temperature environments (-20°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the imidazole ring. IR and UV-Vis spectral simulations validate experimental data . Software like Gaussian 09 or ORCA is used, with basis sets (e.g., B3LYP/6-311++G(d,p)) optimizing geometries .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640 for cancer cells) .
  • Purity : HPLC-MS ensures >95% purity to exclude impurities (e.g., unreacted benzil derivatives) as confounding factors .
  • Structure-activity relationships (SAR) : Compare analogs (e.g., replacing 4-nitrobenzyl with methoxy groups) to isolate substituent effects .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Disorder : Chlorine or nitro groups may exhibit positional disorder. SHELXL’s PART instruction partitions occupancy for refined modeling .
  • Twinned crystals : Programs like CELL_NOW index twinned data, and HKL-2000 scales intensities. High-resolution data (≤1.0 Å) improves accuracy .
  • Thermal motion : Anisotropic displacement parameters (ADPs) model atomic vibrations, with restraints applied to rigid imidazole rings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole
Reactant of Route 2
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4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

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